molecular formula C18H19NO4S2 B13852150 rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate

rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate

Cat. No.: B13852150
M. Wt: 377.5 g/mol
InChI Key: JGKFYVOJFRHWBU-SEQRPAEDSA-N
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Description

rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate: is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate typically involves multiple steps, including the formation of the hexahydro-2H-2,5-methanofuro[3,2-b]pyrrol core and subsequent functionalization with the 2-hydroxy-2,2-di(thiophen-2-yl)acetate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes and lead to the desired therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • rel-(2R,3aR,5S,6S,6aS)-6-(Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-4,4-dimethylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-4-ium Bromide
  • rel-(2R,3aR,5S,6S,6aS)-6-(Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-4,4-dimethylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol

Uniqueness

The uniqueness of rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate lies in its specific structural features and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19NO4S2

Molecular Weight

377.5 g/mol

IUPAC Name

[(1R,3S,4S,5S,7R)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate

InChI

InChI=1S/C18H19NO4S2/c1-19-11-8-10-9-12(19)16(15(11)22-10)23-17(20)18(21,13-4-2-6-24-13)14-5-3-7-25-14/h2-7,10-12,15-16,21H,8-9H2,1H3/t10-,11-,12+,15+,16+/m1/s1

InChI Key

JGKFYVOJFRHWBU-SEQRPAEDSA-N

Isomeric SMILES

CN1[C@@H]2C[C@@H]3C[C@H]1[C@@H]([C@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O

Canonical SMILES

CN1C2CC3CC1C(C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O

Origin of Product

United States

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